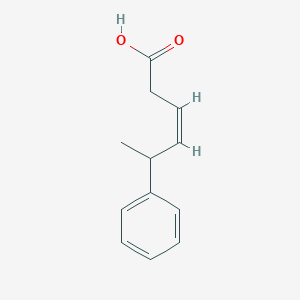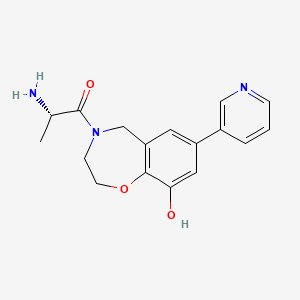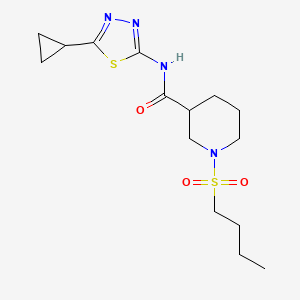
2-(4-methylphenoxy)-N-4-pyridinylpropanamide
Descripción general
Descripción
2-(4-methylphenoxy)-N-4-pyridinylpropanamide is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 256.121177757 g/mol and the complexity rating of the compound is 282. The solubility of this chemical has been described as 31.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds, such as phenoxy herbicides, are known to target the carotenoid biosynthesis pathway . They interact with phytoene desaturase, an enzyme involved in the synthesis of carotenoids .
Mode of Action
Compounds that inhibit carotenoid synthesis, like some phenoxy herbicides, prevent the formation of enough carotenoids to ensure efficient photoprotection . This leads to the degradation of chlorophyll, depending on the intensity of illumination .
Biochemical Pathways
The compound likely affects the carotenoid biosynthesis pathway. Carotenoids are essential components for the assembly of the photosynthetic apparatus of green plants . Inhibition of this pathway can lead to the decline of photosynthetic activity .
Pharmacokinetics
A related compound, 2-(4-methylphenoxy)-n-(1h-pyrazol-3-yl)-n-(2-thienylmethyl)acetamide, is known to undergo rapid oxidative metabolism .
Result of Action
The inhibition of carotenoid synthesis can lead to the degradation of chlorophyll and the decline of photosynthetic activity .
Action Environment
The herbicidal activity of similar compounds has been tested under greenhouse conditions .
Análisis Bioquímico
Biochemical Properties
2-(4-methylphenoxy)-N-pyridin-4-ylpropanamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in the carotenoid biosynthetic pathway, such as phytoene desaturase . These interactions inhibit the formation of cyclic carotenoids, leading to a decline in photosynthetic activity . The compound’s interaction with these enzymes suggests its potential as a biochemical tool for studying carotenoid biosynthesis and its regulation.
Cellular Effects
The effects of 2-(4-methylphenoxy)-N-pyridin-4-ylpropanamide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce chlorosis in plants by inhibiting phytoene desaturase, leading to a reduction in carotenoid levels and subsequent degradation of chlorophyll . This effect on cellular metabolism highlights the compound’s potential as a herbicidal agent.
Molecular Mechanism
At the molecular level, 2-(4-methylphenoxy)-N-pyridin-4-ylpropanamide exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of phytoene desaturase by binding to its active site, preventing the conversion of phytoene to lycopene . This inhibition disrupts the carotenoid biosynthetic pathway, leading to a decrease in carotenoid levels and impaired photosynthetic activity. The compound’s ability to inhibit enzyme activity underscores its potential as a biochemical tool for studying enzyme regulation and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-methylphenoxy)-N-pyridin-4-ylpropanamide change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound undergoes rapid oxidative metabolism, leading to the formation of its component carboxylic acid and secondary amine . This metabolic degradation affects the compound’s efficacy and necessitates careful consideration of its stability in experimental designs.
Dosage Effects in Animal Models
The effects of 2-(4-methylphenoxy)-N-pyridin-4-ylpropanamide vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxic effects, while higher doses can lead to adverse effects such as oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of determining the optimal dosage for experimental and therapeutic applications to minimize toxicity and maximize efficacy.
Metabolic Pathways
2-(4-methylphenoxy)-N-pyridin-4-ylpropanamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized through oxidative pathways, leading to the formation of its component carboxylic acid and secondary amine . These metabolic transformations influence the compound’s bioavailability and efficacy, making it essential to understand its metabolic pathways for effective application in biochemical research.
Transport and Distribution
The transport and distribution of 2-(4-methylphenoxy)-N-pyridin-4-ylpropanamide within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters affects its localization and accumulation within cellular compartments . Understanding the transport mechanisms of the compound is crucial for optimizing its delivery and targeting in experimental and therapeutic applications.
Subcellular Localization
The subcellular localization of 2-(4-methylphenoxy)-N-pyridin-4-ylpropanamide influences its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms affect the compound’s efficacy and highlight the importance of understanding its subcellular distribution for effective application in biochemical research.
Propiedades
IUPAC Name |
2-(4-methylphenoxy)-N-pyridin-4-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-3-5-14(6-4-11)19-12(2)15(18)17-13-7-9-16-10-8-13/h3-10,12H,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJRZTHDHINHOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101330186 | |
| Record name | 2-(4-methylphenoxy)-N-pyridin-4-ylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200335 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
878699-77-5 | |
| Record name | 2-(4-methylphenoxy)-N-pyridin-4-ylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(3-chlorophenyl)-4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5329880.png)
![(3S*,4R*)-1-furo[3,2-c]pyridin-4-yl-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5329883.png)
![4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5329887.png)
![3-{3-[4-(dimethylamino)phenyl]acryloyl}-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5329893.png)

![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-N-isopropylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridine-1(2H)-carboxamide](/img/structure/B5329908.png)
![3-[4-(allyloxy)phenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5329914.png)


![N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5329946.png)
![1-{1-[(6-azepan-1-ylpyridin-3-yl)carbonyl]piperidin-3-yl}-3-methylbutan-1-one](/img/structure/B5329952.png)
![N-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5329975.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(4-ethylphenyl)acetamide](/img/structure/B5329981.png)

